molecular formula C19H19N5O2S B11362670 2-[(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-9-yl)thio]acetamide

2-[(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-9-yl)thio]acetamide

Cat. No.: B11362670
M. Wt: 381.5 g/mol
InChI Key: OAULULSEIJCPJX-UHFFFAOYSA-N
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Description

2-[(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-9-yl)thio]acetamide is a complex organic compound with a spirocyclic structure. This compound is part of a class of molecules known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties .

Chemical Reactions Analysis

2-[(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-9-yl)thio]acetamide undergoes various chemical reactions:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions .

Scientific Research Applications

2-[(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-9-yl)thio]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-9-yl)thio]acetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

2-[(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-9-yl)thio]acetamide is unique compared to other similar compounds due to its spirocyclic structure and diverse biological activities. Similar compounds include:

These compounds share similar core structures but differ in their functional groups and specific biological activities .

Properties

Molecular Formula

C19H19N5O2S

Molecular Weight

381.5 g/mol

IUPAC Name

2-(11-oxospiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-9,1'-cyclopentane]-13-yl)sulfanylacetamide

InChI

InChI=1S/C19H19N5O2S/c20-13(25)10-27-18-23-22-17-21-15-12-6-2-1-5-11(12)9-19(7-3-4-8-19)14(15)16(26)24(17)18/h1-2,5-6H,3-4,7-10H2,(H2,20,25)(H,21,22)

InChI Key

OAULULSEIJCPJX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)N5C(=N4)NN=C5SCC(=O)N

Origin of Product

United States

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